6-(4-Methoxyphenyl)pyridazine-3-thiol is a heterocyclic compound characterized by the presence of a pyridazine ring, which is substituted with a 4-methoxyphenyl group and a thiol group at the 3-position. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities. It has been investigated for various scientific uses, including antimicrobial and anticancer properties, making it a subject of interest in both chemical and biological research.
The compound can be sourced from chemical suppliers specializing in heterocyclic compounds. Its chemical identification number is 72486-28-3, and it is listed on various platforms that provide detailed information about its synthesis, properties, and applications.
6-(4-Methoxyphenyl)pyridazine-3-thiol belongs to the class of pyridazine derivatives. Pyridazines are known for their diverse pharmacological activities and are extensively studied for their potential therapeutic applications. The incorporation of the 4-methoxyphenyl group enhances the compound's biological activity, making it valuable in medicinal chemistry.
The synthesis of 6-(4-Methoxyphenyl)pyridazine-3-thiol typically involves the reaction of 4-methoxyphenylhydrazine with a suitable dicarbonyl compound. This process includes cyclization and thiolation steps, generally carried out under reflux conditions using solvents such as ethanol or acetic acid to ensure complete reaction.
The molecular structure of 6-(4-Methoxyphenyl)pyridazine-3-thiol features:
6-(4-Methoxyphenyl)pyridazine-3-thiol can participate in various chemical reactions, including:
The mechanism of action for 6-(4-Methoxyphenyl)pyridazine-3-thiol involves its interaction with biological targets, particularly in cancer cells where it may inhibit cell proliferation by interfering with critical biochemical pathways such as tubulin polymerization. This interaction is facilitated by hydrogen bonding between functional groups on the compound and active sites on target proteins .
Studies have shown that compounds similar to this pyridazine derivative exhibit moderate to potent antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
6-(4-Methoxyphenyl)pyridazine-3-thiol has several scientific uses:
The synthesis of the pyridazine-thiol core employs innovative strategies that overcome traditional limitations in regioselectivity and functional group tolerance. Recent advances highlight two principal methodologies: inverse-electron-demand Diels-Alder (IEDDA) reactions and metal-free thiolation protocols. The IEDDA approach utilizes tetrazines and alkynyl sulfides under mild conditions to construct trisubstituted pyridazines with exceptional regiocontrol, as demonstrated by Yamamoto and colleagues [9]. This method enables direct introduction of the 4-methoxyphenyl group at the C6 position while preserving the thiol functionality at C3.
Complementary metal-free routes leverage nucleophilic displacement reactions for pyridazine-thiol core assembly. A validated protocol involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds followed by regioselective thiolation. Key improvements include microwave-assisted synthesis that reduces reaction times from hours to minutes while increasing yields by 15-20% compared to conventional heating [8]. For 6-(4-methoxyphenyl)pyridazine-3-thiol specifically, optimized conditions employ 4-methoxyphenylboronic acid in Suzuki-Miyaura couplings with bromopyridazine precursors, achieving >90% regiopurity when using Pd(OAc)₂/TPPTS catalyst systems in aqueous media [7].
Table 1: Comparative Analysis of Pyridazine-Thiol Core Synthesis Methods
Method | Catalyst/Reagents | Yield (%) | Reaction Time | Regioselectivity |
---|---|---|---|---|
IEDDA Cycloaddition | Tetrazine/Alkynyl sulfide | 78-85 | 2-4 h | >95% C6 substitution |
Metal-free Thiolation | NaOEt/EtOH, MW irradiation | 89-95 | 3-5 min | 100% C3 thiolation |
Suzuki-Miyaura Coupling | Pd(OAc)₂/TPPTS, H₂O | 90-92 | 12 h | >90% C6 arylation |
The electron-donating 4-methoxyphenyl group at C6 provides a versatile platform for regioselective electrophilic transformations. Systematic studies reveal that methoxy-directed ortho-lithiation enables precise functionalization at the C2' and C6' positions of the aromatic ring. Using n-BuLi/TMEDA in anhydrous THF at -78°C, directed ortho-metalation generates stable organolithium intermediates that react with electrophiles (aldehydes, alkyl halides, trimethylstannyl chloride) to yield ortho-substituted derivatives without competing thiol group participation [7].
Electronic modulation through substituent effects significantly influences physicochemical properties. Comparative analysis of 6-arylpyridazine-3-thiol analogues demonstrates that replacing the 4-methoxy group with electron-withdrawing substituents (e.g., 4-chloro or 3,4-difluoro) increases logP values by 0.8-1.2 units while decreasing aqueous solubility by 30-50%. These modifications directly affect bioactivity profiles, with 4-trifluoromethyl analogues showing enhanced cellular permeability in pharmacological screening [10]. Demethylation represents another key derivatization pathway, where boron tribromide in dichloromethane quantitatively cleaves the methyl ether to generate the phenolic derivative. This serves as a crucial intermediate for subsequent carboxylate tethering or peptide conjugation via esterification/amide formation [8].
Table 2: Electronic Effects of C6 Substituents on Compound Properties
C6 Substituent | LogP | Aqueous Solubility (µg/mL) | Protein Binding (%) |
---|---|---|---|
4-OCH₃ | 2.1 ± 0.2 | 145 ± 12 | 78 ± 3 |
4-Cl | 2.9 ± 0.3 | 98 ± 8 | 85 ± 2 |
3,4-diF | 3.3 ± 0.2 | 62 ± 5 | 91 ± 4 |
4-OCF₃ | 3.5 ± 0.4 | 48 ± 6 | 93 ± 3 |
The C3-thiol group serves as a privileged handle for constructing bioactive analogues through three primary conjugation strategies: disulfide formation, thioether linkages, and heterocyclic annulation. Disulfide conjugation employs tert-butyldisulfanyl protection (t-BuSSR) during oligonucleotide synthesis, enabling post-assembly deprotection and site-specific conjugation to cysteine-containing peptides. This approach achieves >85% conjugation efficiency when using phosphoramidite chemistry for solid-phase oligonucleotide synthesis [6].
Thioether formation via Michael addition represents another high-yielding strategy. Maleimide-functionalized pharmacophores undergo regioselective addition to the thiol group under physiological pH (7.0-7.4) without catalyst requirements. This method demonstrates exceptional functional group tolerance, enabling conjugation to complex molecules like folate derivatives, biotin, and PEG chains. Kinetic studies reveal second-order rate constants of 0.8-1.2 M⁻¹s⁻¹ at 25°C, allowing complete conjugation within 2 hours at millimolar concentrations [6].
Heterocyclic annulation expands molecular diversity through one-pot cyclocondensation reactions. Treatment with α-halocarbonyl compounds generates fused triazolothiadiazine scaffolds with demonstrated biological relevance. Microwave-assisted annulation (100W, 120°C) completes in 3-5 minutes with 90-95% isolated yields, significantly improving upon traditional reflux methods requiring 8-10 hours [8]. These derivatives exhibit enhanced tubulin polymerization inhibition (IC₅₀ = 0.88 μg/mL) and antiproliferative activity against cancer cell lines compared to the parent compound [8].
Table 3: Thiol-Directed Conjugation Strategies and Efficiencies
Conjugation Type | Reaction Partners | Conditions | Yield (%) | Application |
---|---|---|---|---|
Disulfide formation | Cysteine-containing peptides | TCEP activation, pH 7.4 | 85-92 | Oligonucleotide-peptide chimeras |
Michael addition | Maleimide derivatives | PBS buffer, pH 7.2, 25°C | 95-99 | Targeted drug delivery systems |
Heterocyclic annulation | α-Bromoacetophenones | MW, 120°C, 5 min | 90-95 | Anticancer agents |
Transition metal-catalyzed cross-coupling reactions enable direct C-C bond formation at the C3 and C6 positions of the pyridazine ring. Systematic optimization has identified highly efficient conditions for Suzuki, Sonogashira, and Negishi couplings that tolerate the thiol functionality when appropriately protected. For Suzuki-Miyaura reactions at C6, pre-protection of the thiol as tert-butyldisulfide allows Pd(OAc)₂/TPPTS-catalyzed coupling with diverse boronic acids in aqueous ethanol at 80°C, achieving 79-91% yields for aryl, styryl, and alkyl substituents [7].
C3 functionalization requires distinct strategies due to potential catalyst poisoning by sulfur. Sonogashira couplings employ PdCl₂(PPh₃)₂/CuI catalyst systems with thiol-protected 3-iodopyridazines in triethylamine/DMF (1:1). Terminal alkynes couple efficiently under these conditions, generating 3-alkynyl derivatives in 89% yield with complete retention of the 4-methoxyphenyl group at C6 [7]. Recent advances demonstrate nickel-catalyzed reductive couplings for direct C3-alkylation using alkyl halides under mild conditions. This method employs NiCl₂(dme)/dtbbpy catalyst with zinc powder as reductant in DMA at 60°C, enabling installation of linear and branched alkyl chains without affecting the methoxy group [7].
For heterocyclic appendage diversification, the C4 position offers additional opportunities through directed ortho-metalation of the 4-methoxyphenyl group. Subsequent Negishi coupling with zinc reagents introduces heteroaryl systems such as pyridyl, thienyl, and imidazolyl groups. This approach demonstrates excellent compatibility with the pyridazine-thiol core when using Pd(dppf)Cl₂ catalyst in THF at 65°C, yielding 72-85% of bis-heteroaryl derivatives [7].
Table 4: Optimized Cross-Coupling Conditions for Heterocyclic Diversification
Coupling Type | Catalyst System | Substrate | Scope | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/TPPTS, H₂O/EtOH | 6-Bromo-pyridazine-thiol | Aryl, vinyl, alkyl | 79-91 |
Sonogashira | PdCl₂(PPh₃)₂/CuI, Et₃N | 3-Iodo-pyridazine-thiol | Terminal alkynes | 85-89 |
Negishi | Pd(dppf)Cl₂, THF | 4-(Ar-Zn)-anisole | Heteroaryl halides | 72-85 |
Reductive alkylation | NiCl₂(dme)/dtbbpy, Zn | 3-Iodo-pyridazine-thiol | Primary alkyl iodides | 65-78 |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: